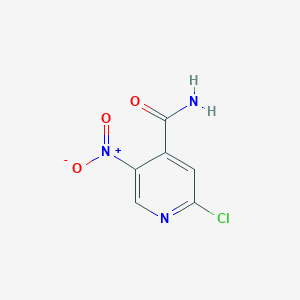
2,2-Dimethylpyrrolidin-3-one hydrochloride
Overview
Description
2,2-Dimethylpyrrolidin-3-one hydrochloride is a nitrogen-containing heterocyclic compound. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .
Mechanism of Action
Pyrrolidine Derivatives
Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Biological Activities
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available .
Environmental Factors
The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-pyrrolidinone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been observed to induce apoptosis in cancer cells, modulate inflammatory responses, and inhibit microbial growth . These effects are mediated through the interaction of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-pyrrolidinone hydrochloride exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, or it can activate certain proteins by inducing conformational changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2,2-Dimethyl-3-pyrrolidinone hydrochloride in in vitro or in vivo studies has been associated with sustained biological effects, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal cellular function . Threshold effects have been observed, where the biological activity of 2,2-Dimethyl-3-pyrrolidinone hydrochloride changes significantly at specific dosage levels.
Metabolic Pathways
2,2-Dimethyl-3-pyrrolidinone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is crucial for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can influence its biological activity and effectiveness in various therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 2,2-Dimethylpyrrolidin-3-one hydrochloride involves several steps. One common method is the reaction of aniline, an aldehyde, and a ketone under specific conditions to form substituted pyrrolidinones . Industrial production methods often involve the use of gamma-butyrolactone and methylamine, which undergo an ester-to-amide conversion .
Chemical Reactions Analysis
2,2-Dimethylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: It has shown significant antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2,2-Dimethylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another five-membered lactam with similar biological activities.
Pyrrolidine-2,5-diones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with unique stereochemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications.
Properties
IUPAC Name |
2,2-dimethylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)5(8)3-4-7-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVSRCQQCQAWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


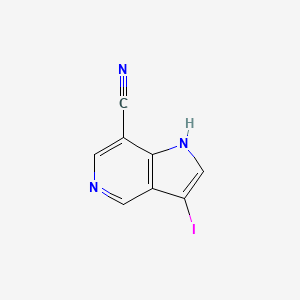

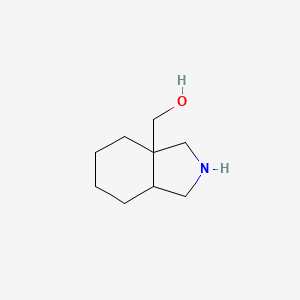
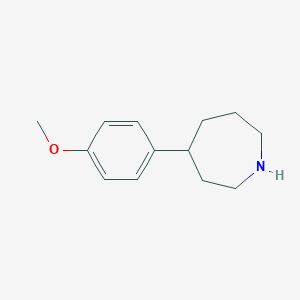
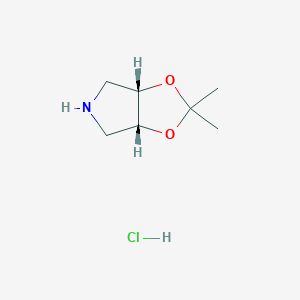
![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)
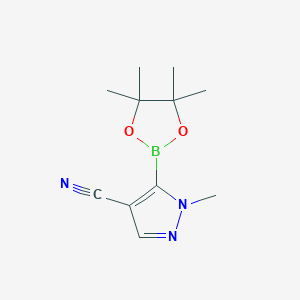


![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
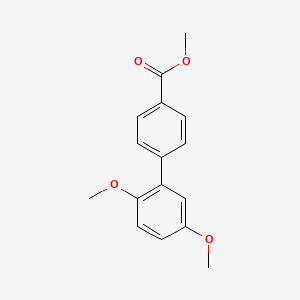
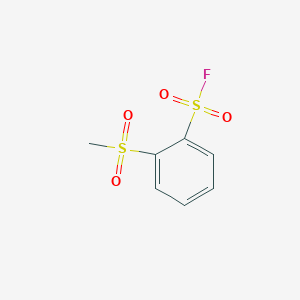
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
